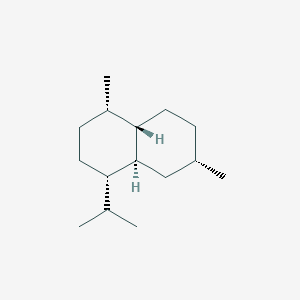
Cadinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadinane is a sesquiterpene consisting of decalin having two methyl substituents at the 1- and 6-positions, an isopropyl substituent at the 4-position and (1S,4S,4aS,6S,8aS)-configuration. It is a terpenoid fundamental parent and a sesquiterpene.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Pharmacological Activities
Cadinanes are bicyclic sesquiterpenes known for their complex stereochemistry and broad pharmacological activities. Research has highlighted their antibacterial, anti-inflammatory, and hypoglycemic properties. A variety of plants and microorganisms produce structurally diverse and bioactive cadinane sesquiterpenes. Recent studies have categorized new cadinanes and elucidated their biosynthetic pathways, with a focus on cadinane sesquiterpene synthases (Jiang et al., 2021).
Antifungal Properties and Wood Preservation
Cadinane-type sesquiterpenes exhibit a wide spectrum of biological activities, including potent antifungal properties. Research on derivatives synthesized from various cadinane bases has revealed their potential as novel wood preservatives. Compounds like α-Cadinol have shown strong antifungal activity against various wood-decay fungi. The study of these compounds' structure-activity relationships is crucial for developing effective wood preservatives (Wu et al., 2005).
Natural Sources and Antifungal Activity
Cadinane sesquiterpenes have been isolated from various natural sources, such as endophytic fungi and medicinal plants. For instance, compounds isolated from Phomopsis cassiae exhibited significant antifungal activity, highlighting the potential for developing new antifungal agents (Silva et al., 2006).
Potential in Cancer Treatment
Research has also discovered cadinane sesquiterpenes with cytotoxic properties against various cancer cell lines. For example, compounds isolated from Eupatorium adenophorum showed in vitro cytotoxicity, indicating potential therapeutic applications in cancer treatment (He et al., 2008).
Novel Production by Bacterial Fermentation
Interestingly, cadinanes typically found in plants have also been isolated from bacterial endophytes, suggesting the possibility of producing these compounds through bacterial fermentation. This discovery opens new avenues for the scalable production of cadinane sesquiterpenes (Ding et al., 2020).
Antiviral Properties
Cadinane sesquiterpenes have also demonstrated significant anti-HIV-1 activity, as shown by compounds isolated from basidiomycete cultures. This suggests their potential use in antiviral therapies (Liu et al., 2007).
Eigenschaften
Molekularformel |
C15H28 |
|---|---|
Molekulargewicht |
208.38 g/mol |
IUPAC-Name |
(1S,4S,4aS,6S,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C15H28/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10-15H,5-9H2,1-4H3/t11-,12-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
FZZNNPQZDRVKLU-YTFOTSKYSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]2[C@H](CC[C@H]([C@@H]2C1)C(C)C)C |
SMILES |
CC1CCC2C(CCC(C2C1)C(C)C)C |
Kanonische SMILES |
CC1CCC2C(CCC(C2C1)C(C)C)C |
Synonyme |
cadinane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



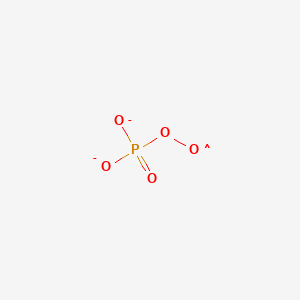
![4-[1-methyl-2-(piperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1242957.png)
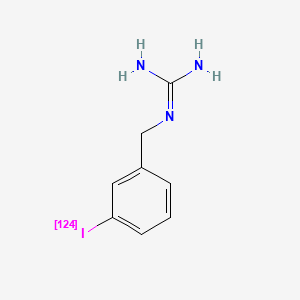
![(2r,3ar,6s,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6-Hydroxy-7-(Methylamino)hexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1242960.png)

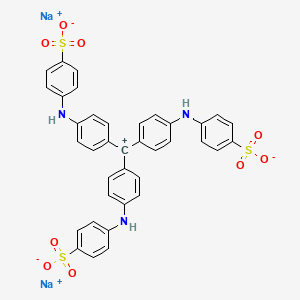
![(3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate](/img/structure/B1242965.png)

![TG(16:0/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1242967.png)
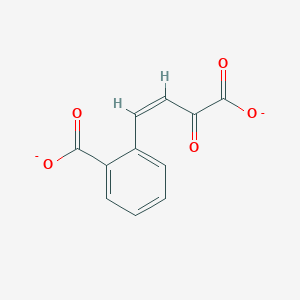
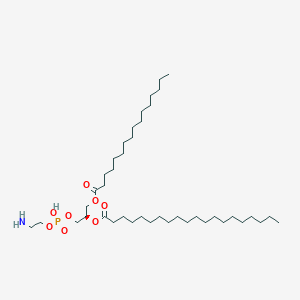
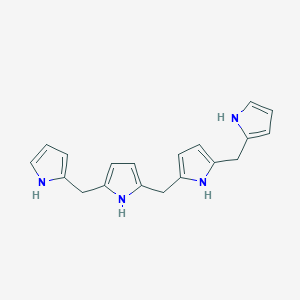
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242975.png)
![3-nitro-N'-[(1E)-quinoxalin-6-ylmethylene]benzohydrazide](/img/structure/B1242976.png)